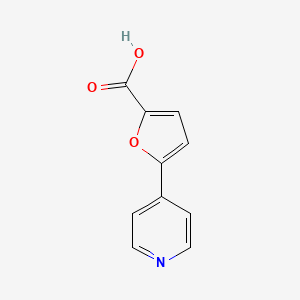

5-(Pyridin-4-yl)furan-2-carboxylic acid

Beschreibung

BenchChem offers high-quality 5-(Pyridin-4-yl)furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-4-yl)furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-pyridin-4-ylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYOLXCSZPSRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627668 | |

| Record name | 5-(Pyridin-4-yl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216867-35-5 | |

| Record name | 5-(4-Pyridinyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216867-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Pyridin-4-yl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-(Pyridin-4-yl)furan-2-carboxylic acid structure elucidation

An In-depth Technical Guide for the Structure Elucidation of 5-(Pyridin-4-yl)furan-2-carboxylic acid

Abstract

In the landscape of modern drug discovery, the unambiguous determination of a molecule's structure is a cornerstone of intellectual property, regulatory submission, and the rational exploration of structure-activity relationships (SAR). Heterocyclic compounds, which form the backbone of a significant majority of FDA-approved drugs, present unique analytical challenges and opportunities.[1] This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 5-(Pyridin-4-yl)furan-2-carboxylic acid, a representative heteroaromatic compound. We move beyond a simple listing of techniques to explain the strategic rationale behind the experimental workflow, integrating mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. Each protocol is presented as a self-validating component of an integrated system, ensuring the highest degree of confidence in the final structural assignment.

The Strategic Imperative of Structure Elucidation

The journey of a novel chemical entity from synthesis to candidate drug is predicated on a precise understanding of its molecular architecture. For a molecule like 5-(Pyridin-4-yl)furan-2-carboxylic acid, which contains multiple functionalities—a pyridine ring, a furan ring, and a carboxylic acid—an imprecise or incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and insurmountable regulatory hurdles.[2][3][4] The workflow presented herein is designed to be a robust, logical progression of analyses that builds a case for the structure, with each piece of data corroborating the others.

The overall strategy begins with confirming the molecular mass and formula, proceeds to identify the key functional groups present, and culminates in the meticulous mapping of the atomic connectivity and spatial relationships within the molecule.

Caption: Integrated workflow for the structure elucidation of a novel compound.

Mass Spectrometry: The First Foundational Pillar

Expertise & Causality: The first and most fundamental question for any new compound is "What is its mass?". Mass spectrometry (MS) provides a precise molecular weight, which, when obtained at high resolution, allows for the determination of the molecular formula.[5] This is a critical validation of the synthetic outcome and a prerequisite for all subsequent analyses. We choose Electrospray Ionization (ESI) as the initial method due to its soft ionization nature, which is ideal for preserving the molecular ion of polar molecules like our target compound.[6][7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile/water). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a High-Resolution Mass Spectrometer, such as a Q-ToF (Quadrupole Time-of-Flight) system.[8]

-

Ionization Mode: Perform analysis in both positive (ESI+) and negative (ESI-) ion modes. The carboxylic acid makes it amenable to ESI-, while the pyridine nitrogen can be protonated in ESI+.

-

Data Acquisition: Infuse the sample solution directly into the source. Acquire data over a mass range of m/z 50-500.

-

Analysis: Identify the ion corresponding to the molecular species. In ESI+, this will be the protonated molecule [M+H]⁺. In ESI-, it will be the deprotonated molecule [M-H]⁻. Use the instrument's software to calculate the exact mass and predict the most plausible elemental composition.

Expected Data & Interpretation

For 5-(Pyridin-4-yl)furan-2-carboxylic acid (C₁₀H₇NO₃), the expected data is summarized below. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[6]

| Property | Expected Value | Information Gained |

| Molecular Formula | C₁₀H₇NO₃ | Foundational identity of the compound. |

| Exact Mass | 189.0426 | Used for high-resolution confirmation. |

| [M+H]⁺ (ESI+) | 189.0426 + 1.0078 = 190.0504 | Confirms molecular weight and presence of a basic site (pyridine). |

| [M-H]⁻ (ESI-) | 189.0426 - 1.0078 = 188.0348 | Confirms molecular weight and presence of an acidic site (carboxylic acid). |

| Key Fragments (EI/CID) | m/z 172 [M-OH]⁺, 144 [M-COOH]⁺, 78 [C₅H₄N]⁺ | Provides structural clues; loss of carboxylic acid and pyridine ring fragments.[7][9] |

The high-resolution mass measurement is the most critical output. A measured mass of 190.0501 (for [M+H]⁺) would strongly correlate with the expected C₁₀H₈NO₃⁺ ion, providing high confidence in the elemental composition.

Infrared Spectroscopy: Identifying the Molecular Bonds

Expertise & Causality: With the molecular formula established, the next logical step is to identify the functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is an exceptionally powerful and rapid technique for this purpose. It works on the principle that molecular bonds vibrate at specific, quantifiable frequencies. By identifying characteristic absorption bands, we can confirm the presence of the carboxylic acid, the aromatic rings, and the C-O bonds of the furan moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and normalization as needed.

Expected Data & Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule's functional groups. For our target compound, the key absorptions are detailed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality & Interpretation |

| 3300 - 2500 | O-H stretch (very broad) | Carboxylic Acid (dimer) | This characteristically broad and strong absorption is a hallmark of a hydrogen-bonded carboxylic acid, often overlapping C-H stretches.[10][11] |

| ~1710 | C=O stretch (strong) | Carboxylic Acid | A strong, sharp peak in this region confirms the carbonyl of the carboxylic acid. Its exact position can indicate the degree of conjugation and hydrogen bonding.[10][12] |

| 1600 - 1450 | C=C and C=N stretches | Aromatic Rings | Multiple sharp peaks in this region are indicative of the furan and pyridine aromatic systems. |

| ~1300 - 1000 | C-O stretches (strong) | Furan Ring, COOH | Strong absorptions in this region correspond to the C-O-C stretching of the furan ether and the C-O stretching of the carboxylic acid group. |

| Below 900 | C-H out-of-plane bending | Substituted Rings | The pattern of peaks in this "fingerprint region" can provide clues about the substitution pattern on the aromatic rings. |

The presence of a very broad band around 3000 cm⁻¹ and a strong, sharp peak near 1710 cm⁻¹ provides definitive evidence for the carboxylic acid functional group.

Nuclear Magnetic Resonance: Mapping the Molecular Skeleton

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic compounds.[13][14][15] While MS gives the formula and IR gives the functional groups, NMR reveals the precise connectivity and chemical environment of every carbon and hydrogen atom. We employ a systematic, multi-stage NMR analysis.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. DMSO-d₆ is a good choice as it will solubilize the polar compound and its residual proton signal will not obscure key areas. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition: Acquire all spectra at a constant, regulated temperature (e.g., 298 K).

Stage 1: ¹H NMR - Counting and Characterizing Protons

Causality: The ¹H NMR spectrum provides four key pieces of information: the number of distinct proton environments (number of signals), the electronic environment of each proton (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).[16]

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |

| ~13.5 | Broad singlet | 1H | COOH | The acidic proton is highly deshielded and often very broad. Its signal will disappear upon D₂O exchange.[13] |

| ~8.7 | Doublet | 2H | H-2', H-6' | Protons ortho to the pyridine nitrogen are significantly deshielded due to the nitrogen's electron-withdrawing inductive and resonance effects. |

| ~7.8 | Doublet | 2H | H-3', H-5' | Protons meta to the pyridine nitrogen are less deshielded than the ortho protons. |

| ~7.4 | Doublet | 1H | H-3 or H-4 | Furan protons appear in the aromatic region. Their exact shifts are influenced by the substituents.[17] |

| ~7.2 | Doublet | 1H | H-4 or H-3 | The other furan proton. The coupling constant between these two protons will be small (~3-4 Hz), which is characteristic of furan ring protons.[17] |

Stage 2: ¹³C NMR & DEPT - Mapping the Carbon Framework

Causality: The ¹³C NMR spectrum reveals the number of unique carbon environments.[14] We run it proton-decoupled to give sharp singlets for each carbon. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to distinguish between CH, CH₂, and CH₃ carbons, which is invaluable for assignment.

| Expected Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale & Interpretation |

| ~160 | Absent | C=O (COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded and, being quaternary, will not appear in DEPT spectra. |

| ~151 | Positive | C-2', C-6' | Pyridine carbons ortho to the nitrogen are strongly deshielded. |

| ~148 | Absent | C-2 or C-5 | Quaternary furan carbons attached to oxygen and the other ring are deshielded. |

| ~146 | Absent | C-5 or C-2 | The other substituted furan carbon. |

| ~138 | Absent | C-4' | The pyridine carbon attached to the furan ring is quaternary. |

| ~122 | Positive | C-3 or C-4 | Furan CH carbons. |

| ~121 | Positive | C-3', C-5' | Pyridine CH carbons meta to the nitrogen. |

| ~115 | Positive | C-4 or C-3 | The other furan CH carbon. |

Stage 3: 2D NMR - Assembling the Pieces

Causality: While 1D NMR provides the parts list, 2D NMR shows how they are connected.[18] COSY, HSQC, and HMBC experiments are run to build the final, unambiguous structure.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). We expect to see correlations between the two furan protons (H-3 and H-4) and between the adjacent pyridine protons (H-2'/H-6' with H-3'/H-5').

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH coupling). It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the individual spin systems identified in COSY.

Caption: Key HMBC correlations confirming the connectivity between the furan and pyridine rings.

Key HMBC Correlations to Confirm the Structure:

-

Furan H-4 to Pyridine C-4': A correlation from the furan proton at position 4 to the quaternary carbon of the pyridine ring is the definitive link between the two heterocyclic systems.

-

Pyridine H-3'/H-5' to Furan C-5: A correlation from the pyridine protons to the substituted furan carbon further confirms the connection point.

-

Furan H-4 to Carboxyl C=O: A three-bond correlation from the furan proton at position 4 to the carboxylic acid's carbonyl carbon would confirm the position of the acid group at C-2.

Conclusion: A Self-Validating Structural Assignment

By integrating the data from this comprehensive analytical workflow, we arrive at an unambiguous structure for 5-(Pyridin-4-yl)furan-2-carboxylic acid.

-

HRMS confirms the elemental formula: C₁₀H₇NO₃.

-

FTIR confirms the presence of a carboxylic acid and aromatic rings.

-

¹H and ¹³C NMR provide the complete count of proton and carbon environments, consistent with the proposed structure.

-

COSY establishes the proton-proton connectivities within the furan and pyridine rings.

-

HSQC links each proton to its directly attached carbon.

-

HMBC provides the long-range correlations that piece the entire molecular puzzle together, definitively linking the furan C-5 to the pyridine C-4' and the carboxylic acid to the furan C-2.

This multi-faceted, cross-validating approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for progression in a research and drug development setting.

References

-

Reusch, W. (n.d.). NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

-

Wesleyan University. (2026). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

-

Abu-Siada, A., Hmood, K. A., & Islam, S. (2012). New approach to estimate furan contents in transformer oil using spectroscopic analysis. 2012 22nd Australasian Universities Power Engineering Conference (AUPEC). [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Saidkarimova, N. B., Yunuskhodjaev, A. N., & Karimova, M. R. (2025, August 8). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION. [Link]

-

Reddy, Y. T., & Kumar, K. A. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Saidkarimova, N. B., Yunuskhodjaev, A. N., & Karimova, M. R. (2025, August 24). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION. [Link]

-

Al-Azzawi, A. M., Al-Amiery, A. A., & Kadhum, A. A. H. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 72-80. [Link]

-

Schneider, W. G., & Bernstein, H. J. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 34(11), 1477-1487. [Link]

-

University College Dublin. (2025). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. [Link]

-

Britannica. (n.d.). Heterocyclic compound. [Link]

-

Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). The Structure of Heterocyclic Compounds. Wiley-VCH. [Link]

-

Unknown. (n.d.). Heterocyclic Compounds. [Link]

-

Badea, F., & Oprean, I. (n.d.). Interpretation of Mass Spectra. SciSpace. [Link]

-

Badea, F., & Oprean, I. (2018). Interpretation of Mass Spectra. ResearchGate. [Link]

-

Wikipedia. (n.d.). Heterocyclic compound. [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. [Link]

-

StudySmarter. (2023, October 21). Interpretation of Mass Spectra. [Link]

-

ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA) and the HFCA‐based plasticizers. [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]

-

YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. [Link]

-

Grewal, P. S., et al. (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC - NIH. [Link]

-

Nandiyanto, A. B. D., et al. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI. [Link]

-

Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

-

BindingDB. (n.d.). BDBM39086 5-(4-Ethoxy-phenoxymethyl)-furan-2-carboxylic acid pyridin-2-ylmethyl ester. [Link]

-

Unknown. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]

-

Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

-

Sanecki, P. T., et al. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid. [Link]

-

Milata, V., & Ertl, M. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]

- Google Patents. (n.d.). WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.

-

Mori, M., et al. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. Semantic Scholar. [Link]

-

DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. [Link]

-

Sousa, A. F. D., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers. [Link]

Sources

- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 2. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jchps.com [jchps.com]

- 16. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

Next-Generation Furan Scaffolds: From Biomass Valorization to Targeted C-H Functionalization

Executive Summary

The furan ring—a five-membered aromatic heterocycle—has transcended its traditional role as a simple solvent or intermediate. Today, it stands at the convergence of two critical shifts in chemical science: the transition from petrochemicals to biomass-derived platform chemicals (e.g., HMF, furfural) and the move towards atom-economic, late-stage functionalization in drug discovery.

This technical guide addresses the discovery and synthesis of novel furan-based compounds , moving beyond classical Paal-Knorr cyclizations to focus on transition-metal-catalyzed C–H activation. We provide a validated workflow for synthesizing polysubstituted furans, analyze their structure-activity relationships (SAR) in medicinal chemistry, and detail the handling of these sensitive scaffolds.

Part 1: Strategic Rationale & Chemical Space

The Furan Pharmacophore

In medicinal chemistry, furan is often utilized as a bioisostere for phenyl or pyridine rings.[1] Its distinct electronic profile—characterized by the inductive electron-withdrawing effect of the oxygen atom balanced by resonance donation—offers unique advantages:

-

Metabolic Stability: Modulates CYP450 metabolism compared to phenyl analogs.

-

Hydrogen Bonding: The ether oxygen acts as a weak hydrogen bond acceptor (HBA).

-

Geometry: The C–O–C bond angle (~106°) alters the vector orientation of substituents compared to the 120° of benzene, potentially accessing novel binding pockets.

The Biomass Advantage

Unlike most heterocycles derived from naphtha cracking, furan precursors are readily available from lignocellulosic biomass.

-

5-Hydroxymethylfurfural (HMF): The "sleeping giant" of sustainable chemistry, easily oxidized to 2,5-furandicarboxylic acid (FDCA).

-

Furfural: Derived from agricultural waste (corn cobs, bagasse).

Strategic Landscape Visualization

The following diagram illustrates the flow from raw biomass to high-value pharmaceutical scaffolds.

Figure 1: The strategic divergence of furan chemistry from renewable feedstocks to material science and pharmaceutical applications.

Part 2: Advanced Synthetic Methodologies

While the Paal-Knorr synthesis (1,4-diketone cyclization) remains useful, it is limited by the availability of specific carbonyl precursors and harsh acidic conditions.[2] The modern standard for discovering novel furan derivatives is Transition-Metal-Catalyzed C–H Activation .

Direct C–H Arylation (The "Novel" Approach)

Direct arylation allows for the coupling of a furan ring with an aryl halide without pre-functionalizing the furan (e.g., no need for boronic acids as in Suzuki coupling).

Mechanism: Concerted Metalation-Deprotonation (CMD)

Unlike the electrophilic aromatic substitution (

-

Oxidative Addition: Pd(0) inserts into the Ar–X bond.

-

CMD Step: A carboxylate ligand (e.g., pivalate or acetate) acts as an intramolecular base, deprotonating the furan C–H bond while simultaneously forming the Pd–C bond.

-

Reductive Elimination: The C–C bond is formed, regenerating Pd(0).

Regioselectivity:

-

C2/C5 Positions: Most reactive due to the inductive effect of oxygen (low pKa).

-

C3/C4 Positions: Challenging; usually requires blocking C2/C5 or using specific directing groups.

Mechanistic Visualization (CMD Pathway)

Figure 2: The Concerted Metalation-Deprotonation (CMD) catalytic cycle for regioselective furan arylation.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the C2-Selective Direct Arylation of Furan-2-carboxylate . This is a robust "model reaction" for generating novel biaryl scaffolds common in drug discovery.

Reagents & Setup

-

Substrate: Methyl 2-furoate (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv) — Note: Electron-deficient aryl bromides react faster.

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(t-Bu)₃ HBF₄ (10 mol%) — High steric bulk promotes reductive elimination.

-

Base: K₂CO₃ (2.0 equiv)

-

Additive: Pivalic acid (30 mol%) — Critical for the CMD mechanism.

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology

-

Catalyst Pre-activation (The "Trust" Step):

-

In a glovebox or under Argon, mix Pd(OAc)₂ and the phosphine ligand in a small volume of toluene. Stir for 10 mins. Why? This ensures formation of the active catalytic species before substrate exposure.

-

-

Reaction Assembly:

-

To a pressure tube equipped with a magnetic stir bar, add Methyl 2-furoate, Aryl Bromide, K₂CO₃, and Pivalic acid.

-

Add the pre-mixed catalyst solution.

-

Dilute with remaining toluene to reach 0.2 M concentration.

-

-

Degassing:

-

Sparge with Argon for 5 minutes. Critical: Furan rings are sensitive to oxidation at high temperatures; oxygen must be excluded.

-

-

Heating:

-

Seal the tube and heat to 100°C for 16 hours.

-

-

Workup (Furan-Specific):

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc). Furan derivatives are often UV-active (254 nm).

-

Experimental Workflow Diagram

Figure 3: Operational workflow for the Pd-catalyzed direct arylation of furans.

Part 4: Medicinal Chemistry Applications (SAR)[5]

When designing novel furan-based drugs, the following Structure-Activity Relationship (SAR) data is critical.

Table 1: Comparative SAR of Furan Substitutions

| Position | Modification | Effect on Properties | Drug Examples |

| C2/C5 | Aryl/Heteroaryl | Increases lipophilicity; extends conjugation; key for receptor binding (π-stacking). | Dantrolene (Muscle relaxant) |

| C2/C5 | Nitro (-NO2) | Warning: Often associated with mutagenicity (Ames positive) via metabolic reduction. | Nitrofurantoin (Antibiotic) |

| C3/C4 | Alkyl/Amine | Fine-tunes solubility; vectors substituents into "deep" pockets. | Ranitidine (H2 blocker - withdrawn, but historically relevant) |

| Ring | Reduction (THF) | Loss of aromaticity; increases flexibility and sp3 character (Fsp3). | Eribulin (Macrocyclic THF) |

Stability & Toxicity Considerations

-

Furan Ring Opening: In acidic metabolic environments, furans can open to form reactive dicarbonyls (cis-2-butene-1,4-dial), which are electrophilic and can conjugate with proteins (hepatotoxicity risk).

-

Mitigation: Substitution with electron-withdrawing groups (EWG) at C2/C5 stabilizes the ring against oxidative opening.

References

-

Keay, B. A. (2025).[5] Recent Advances in the Metal-Mediated Synthesis of Substituted Furans. ResearchGate.

-

Roger, J., et al. (2009).[6] Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization. ACS Organometallics.

-

BenchChem. (2025).[1] The Furan Scaffold: A Versatile Player in Medicinal Chemistry.

-

RSC Green Chemistry. (2022). Production of 2,5-furandicarboxylic acid (FDCA) from HMF: recent progress.

-

Organic Chemistry Portal. (2024). Paal-Knorr Furan Synthesis: Mechanism and Modifications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. youtube.com [youtube.com]

- 4. d-nb.info [d-nb.info]

- 5. Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Metal-Binding Properties of 5-(Pyridin-4-yl)furan-2-carboxylic Acid (HPyFCA)

Part 1: Executive Summary

This technical guide analyzes the coordination chemistry and application potential of 5-(Pyridin-4-yl)furan-2-carboxylic acid (often abbreviated as HPyFCA or HPyFc ). As a heteroditopic ligand, HPyFCA features two distinct binding domains: a soft nitrogen donor (pyridine) and a hard oxygen donor (carboxylate), separated by an electron-rich furan spacer.

This unique "push-pull" electronic structure and non-linear geometry make it a critical building block for:

-

Metal-Organic Frameworks (MOFs): Constructing mixed-ligand pillared-layer structures.

-

Luminescent Materials: Exploiting Ligand-to-Metal Charge Transfer (LMCT) in

metal complexes (Zn, Cd). -

Medicinal Inorganic Chemistry: Targeting metalloenzymes via chelation-induced inhibition.

Part 2: Molecular Architecture & Ligand Design

Structural Analysis

Unlike linear linkers such as isonicotinic acid or 4,4'-biphenyldicarboxylic acid, HPyFCA introduces a specific curvature due to the 2,5-substitution pattern of the furan ring.

-

Donor Sites:

-

Site A (Pyridine-N): A borderline soft base favored by soft/borderline acids (

, -

Site B (Carboxylate-O): A hard base favored by hard acids (

,

-

-

Spacer (Furan): The furan ring acts as a conjugated bridge. The C-O-C angle (

) and the exocyclic bond angles create a "kink" in the ligand backbone, preventing the formation of strictly linear chains and promoting helical or wave-like topologies in coordination polymers.

Electronic Properties

The furan ring is electron-rich (

Part 3: Synthesis Protocol

To ensure high purity for crystallographic studies, the following Suzuki-Miyaura cross-coupling protocol is recommended. This method avoids the low yields associated with direct arylation.

Reaction Scheme Visualization

Figure 1: Step-by-step synthesis pathway for HPyFCA via Suzuki coupling.

Detailed Methodology

-

Coupling: Charge a flask with Methyl 5-bromofuran-2-carboxylate (1.0 eq), 4-Pyridylboronic acid (1.2 eq), and

(5 mol%). Add degassed 1,4-dioxane and 2M -

Extraction: Cool to RT, extract with ethyl acetate, dry over

, and concentrate. Purify the ester intermediate via silica column chromatography (Ethyl Acetate/Hexane gradient). -

Hydrolysis: Dissolve the ester in MeOH/Water (3:1). Add NaOH (3.0 eq) and reflux for 3 hours.

-

Isolation: Evaporate methanol. Acidify the aqueous phase to pH 3–4 using 1M HCl. The product HPyFCA will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

Validation:

-

1H NMR (DMSO-d6): Look for furan doublets (

7.2–7.5 ppm) and pyridine AA'BB' system ( -

MS (ESI):

m/z.

Part 4: Coordination Modes & Metal Binding

The versatility of HPyFCA lies in its ability to adopt multiple coordination modes, driven by the metal ion's preference and the pH of the reaction medium.

Table of Coordination Modes

| Mode | Description | Metal Preference | Resulting Topology |

| Monodentate (N) | Binds only through Pyridine-N. Carboxyl is protonated or acts as counter-ion. | Discrete complexes or 1D chains. | |

| Bidentate (O,O') | Chelates metal via Carboxylate. Pyridine remains uncoordinated (pendant). | Discrete clusters; potential for post-synthetic modification. | |

| Bridging (N, O,O') | Binds Pyridine-N to Metal 1 and Carboxylate to Metal 2. | 3D MOFs or 2D Pillared Layers. | |

| Cluster Bridging | Carboxylate bridges two metals (paddlewheel) + Pyridine binds axial site. | Porous 3D Frameworks (pcu topology). |

Structural Assembly Logic

The following diagram illustrates how HPyFCA acts as a "pillar" or "linker" in constructing higher-dimensional frameworks.

Figure 2: Assembly logic from ligand to 3D Metal-Organic Framework.

Part 5: Applications & Case Studies

Luminescent Sensing (d10 Metals)

Complexes of HPyFCA with

-

Mechanism: Coordination stiffens the ligand, reducing non-radiative decay. The "push-pull" nature (Pyridine

Furan -

Application: Detection of nitro-aromatics (explosives) or metal ions (

) via fluorescence quenching. The electron-rich furan moiety interacts with electron-deficient analytes, disrupting the emission.

Gas Storage & Separation

When used in combination with dicarboxylic acids (e.g., benzene-1,4-dicarboxylic acid), HPyFCA acts as a pillar to separate 2D metal-carboxylate layers.

-

Pore Environment: The furan oxygen points into the pore, creating a polar binding site that enhances affinity for

over

Biological Activity (Metalloenzyme Inhibition)

HPyFCA derivatives have shown potential in inhibiting iron-dependent enzymes (e.g., in Mycobacterium tuberculosis).

-

Mode of Action: The ligand chelates the active site

or

References

-

Synthesis of Furan-Carboxylates via Suzuki Coupling: Title: 5-(4-Nitrophenyl)furan-2-carboxylic Acid: Synthesis and Structural Analysis. Source: Molbank (MDPI), 2022. URL:[Link] (Note: Provides the homologous protocol for phenyl-furan coupling adaptable to the pyridyl analog).

-

Coordination Chemistry of Pyridyl-Carboxylates: Title: Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker. Source: Inorganic Chemistry (ACS), 2022. URL:[Link] (Note: Establishes the principles of mixed N/O-donor ligand assembly).

-

Luminescent MOF Sensors: Title: Four dual-functional Luminescent Zn(II)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands.[1] Source: CrystEngComm (RSC), 2024. URL:[Link] (Note: Demonstrates the sensing mechanism applicable to HPyFCA-Zn complexes).

-

General Ligand Properties: Title: 5-(Pyridin-4-yl)furan-2-carboxylic acid (Compound Summary). Source: PubChem.[2][3] URL:[Link]

Sources

protocol for testing antimicrobial activity of furan derivatives

Abstract & Scope

The resurgence of interest in furan derivatives—driven by the clinical endurance of nitrofurantoin against multidrug-resistant (MDR) uropathogens—has necessitated updated protocols for screening novel analogues. Unlike standard antibiotics, furan derivatives present unique physicochemical challenges: low aqueous solubility, potential photosensitivity, and colorimetric interference with optical density readings.

This guide moves beyond basic screening. It details a Broth Microdilution (BMD) workflow compliant with CLSI M07 standards but optimized for furan pharmacophores. It integrates a Selectivity Index (SI) assessment using mammalian cytotoxicity data, ensuring that observed antimicrobial activity is due to specific bacterial inhibition rather than general protoplasmic poisoning.

Pre-Analytical Considerations (The "Senior Scientist" Insight)

Before pipetting, you must address the three "Silent Failures" common in furan research:

-

The Solvent Trap (DMSO Toxicity): Most novel furans are lipophilic. While Dimethyl Sulfoxide (DMSO) is the universal solvent, it is toxic to bacteria at high concentrations.

-

Directive: The final DMSO concentration in the assay well must be ≤ 1% (v/v) . Higher levels (e.g., >2.5%) can inhibit Pseudomonas spp. and permeabilize Gram-positive cell walls, creating false "susceptible" results.

-

-

Chromophore Interference: Many nitrofuran derivatives are inherently yellow or orange. This overlaps with the 600 nm absorbance range used for turbidity checks.

-

Directive: Do not rely solely on visual turbidity. Use a redox indicator (Resazurin) for definitive endpoint determination.

-

-

Photosensitivity: The furan ring, especially when conjugated with nitro groups, can degrade under intense light.

-

Directive: Perform all weighing and dilution steps under low light or using amber vessels.

-

Experimental Workflow Overview

The following logic gate ensures resources are not wasted on non-viable candidates.

Figure 1: Critical path for furan derivative evaluation. Note the strict "SI > 10" filter to ensure safety.

Protocol 1: Modified Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) quantitatively. Standard: Aligned with CLSI M07 guidelines [1].

Materials:

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Strains:

-

Reagents: Resazurin sodium salt (0.01% w/v in sterile water).

-

Plates: 96-well round-bottom polystyrene plates.

Step-by-Step Procedure:

-

Stock Preparation (100x):

-

Weigh the furan derivative.[3] Dissolve in 100% DMSO to achieve a concentration of 12.8 mg/mL (this is your 100x stock).

-

Why? When diluted 1:100, the top well concentration will be 128 µg/mL, and DMSO will be 1%.

-

-

Intermediate Dilution (Crucial Step):

-

Dilute the 100x stock 1:50 into CAMHB.

-

Result: 256 µg/mL compound in 2% DMSO.

-

-

Plate Setup (Serial Dilution):

-

Add 50 µL of sterile CAMHB to columns 2–12 of the 96-well plate.

-

Add 100 µL of the Intermediate Dilution (Step 2) to column 1.

-

Transfer 50 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 50 µL.

-

Columns 11 & 12: Growth Control (Bacteria + Broth + 1% DMSO) and Sterility Control (Broth only).

-

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) from fresh overnight culture.

-

Dilute this suspension 1:100 in CAMHB.

-

Add 50 µL of this diluted inoculum to wells 1–11.

-

Final System: Compound range 64 – 0.125 µg/mL; Bacterial density ~5 x 10^5 CFU/mL; Final DMSO 1%.

-

-

Incubation:

-

Seal with breathable film. Incubate at 35 ± 2°C for 16–20 hours in ambient air.

-

-

Readout (The Resazurin Modification):

-

Because furans are colored, add 10 µL of 0.01% Resazurin to each well.

-

Incubate for an additional 1–2 hours.

-

Interpretation:

-

Blue/Purple: No growth (Inhibition).

-

Pink: Growth (Resazurin reduced to Resorufin).

-

-

The MIC is the lowest concentration well that remains blue.

-

Protocol 2: Mammalian Cytotoxicity (CC50)

Objective: Determine the Cytotoxic Concentration 50% (CC50) to calculate the Selectivity Index. Assay: MTT Reduction Assay [2].

Procedure:

-

Cell Line: Use HepG2 (liver) or HEK293 (kidney) cells, as nitrofurans are metabolically cleared by these organs.

-

Seeding: Seed 1 x 10^4 cells/well in 96-well flat-bottom plates. Incubate 24h for attachment.

-

Treatment: Treat cells with the furan derivative (serial dilutions from 512 µg/mL down to 1 µg/mL) for 24 hours. Include a 1% DMSO vehicle control.

-

MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours at 37°C.

-

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read Absorbance at 570 nm.

Data Analysis & Interpretation

Calculating the Selectivity Index (SI)

The SI is the definitive metric for drug viability. It quantifies the window between killing bacteria and killing the patient.

| SI Value | Interpretation | Action |

| < 1 | Toxic | Discard immediately. Compound kills host cells before bacteria. |

| 1 – 10 | Poor Selectivity | Optimize. Modify side chains to reduce lipophilicity. |

| > 10 | Promising | Proceed to Time-Kill Kinetics and ADME profiling. |

Mechanism of Action Visualization

Understanding how your furan works is vital for explaining resistance patterns. Nitrofurans are prodrugs activated by bacterial reductases (Type I/II) [3].

Figure 2: Activation pathway of nitrofuran antibiotics. Resistance often arises via mutations in nfsA/nfsB reductases.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in wells | Compound crashed out of solution upon hitting aqueous media. | Reduce the top concentration. Ensure intermediate dilution step (Step 2 in Protocol 1) is performed slowly with vortexing. |

| Trailing Endpoints | Bacteriostatic activity or partial resistance. | Extend incubation to 24h. If using Resazurin, read strictly at the "no color change" point. |

| MIC > 64 µg/mL | Poor potency or efflux pump activity. | Test in the presence of an efflux pump inhibitor (e.g., PAβN) to diagnose mechanism. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

-

McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Clinical Breakpoints and Dosing of Antibiotics. [Link]

Sources

- 1. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

Application Note: Using 5-(Pyridin-4-yl)furan-2-carboxylic Acid (PFCA) as a Chemical Probe for Epigenetic and Metabolic Modulation in Cancer Cell Lines

Introduction & Executive Summary

5-(Pyridin-4-yl)furan-2-carboxylic acid (PFCA) is a synthetic small-molecule inhibitor belonging to the class of 2-oxoglutarate (2OG) mimetics . It is primarily utilized in cancer research as a chemical probe to investigate the role of 2OG-dependent oxygenases , specifically Histone Lysine Demethylases (KDMs) and HIF Prolyl Hydroxylases (PHDs) .

By mimicking the structure of the natural co-substrate 2-oxoglutarate, PFCA competitively inhibits these enzymes, leading to the accumulation of methylated histones (e.g., H3K9me3, H3K4me3) and the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1

Key Applications

-

Epigenetic Modulation: Inhibition of KDM4 (JMJD2) and KDM5 (JARID1) families to restore tumor suppressor gene silencing.

-

Hypoxia Signaling: Inhibition of PHDs to stabilize HIF-1

under normoxic conditions, mimicking the hypoxic tumor microenvironment. -

Metabolic Reprogramming: Investigating the Warburg effect via glycolytic enzyme upregulation downstream of HIF-1

.

Mechanism of Action

PFCA functions as a competitive inhibitor of 2OG-dependent oxygenases. The compound binds to the active site Fe(II) center via a bidentate chelation mechanism involving the pyridine nitrogen and the carboxylate group, displacing the endogenous 2OG cofactor.[1]

Mechanistic Pathway Diagram

Caption: PFCA acts by chelating the active site iron of KDM/PHD enzymes, preventing substrate turnover and leading to the accumulation of methylated histones or stabilized HIF-1

Preparation and Handling

Solubility & Stability

PFCA is a polar organic acid. The presence of both the basic pyridine and acidic carboxylic acid groups makes it zwitterionic in character, influencing solubility.

| Parameter | Specification | Notes |

| Molecular Weight | ~189.17 g/mol | |

| Solubility | DMSO (up to 50 mM) | Poorly soluble in water/PBS without pH adjustment. |

| Stock Solution | 10 mM or 50 mM in DMSO | Store at -20°C or -80°C. |

| Stability | High | Stable for >6 months at -20°C in DMSO. Avoid freeze-thaw cycles. |

Stock Solution Preparation Protocol

-

Weigh 1.89 mg of PFCA powder.

-

Dissolve in 1 mL of sterile, cell-culture grade DMSO to create a 10 mM stock solution.

-

Vortex vigorously for 1-2 minutes until fully dissolved. If precipitation persists, warm to 37°C for 5 minutes.

-

Aliquot into 20-50 µL volumes in light-protected tubes.

-

Store at -20°C .

Experimental Protocols

Cell Viability & Dose-Finding (MTT Assay)

Before mechanistic studies, determine the non-toxic concentration range (IC50) for your specific cancer cell line.

Reagents:

-

Target Cells (e.g., MCF-7, HCT116, U2OS).

-

MTT Reagent (5 mg/mL in PBS).

-

PFCA Stock (10 mM).

Procedure:

-

Seeding: Plate 5,000 cells/well in a 96-well plate. Incubate overnight.

-

Treatment: Prepare serial dilutions of PFCA in complete media (0, 1, 5, 10, 50, 100, 200 µM). Ensure final DMSO concentration is <0.5%.

-

Incubation: Treat cells for 48 to 72 hours .

-

Assay: Add 20 µL MTT reagent per well. Incubate for 3-4 hours at 37°C.

-

Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm.

-

Analysis: Plot % Viability vs. Log[Concentration] to determine IC50.

-

Note: For mechanistic studies (KDM inhibition), use a sublethal dose (e.g., IC20) to avoid confounding apoptosis with epigenetic effects.

-

Epigenetic Modulation Assay (Western Blot for H3K9me3)

This protocol validates the inhibition of KDM4 (JMJD2) family members, which demethylate H3K9me3.

Target: H3K9me3 (Repressive mark) or H3K4me3 (Active mark, KDM5 target).

Procedure:

-

Treatment: Seed

cells in a 6-well plate. Treat with PFCA (e.g., 50 µM and 100 µM) for 24 hours . Include a Vehicle Control (DMSO) and a Positive Control (e.g., 1 mM DMOG or 10 µM 2,4-PDCA). -

Histone Extraction:

-

Harvest cells and wash with PBS.

-

Lyse in Triton Extraction Buffer (TEB: PBS + 0.5% Triton X-100 + Protease Inhibitors) on ice for 10 min.

-

Centrifuge at 6,500 x g for 10 min at 4°C to pellet nuclei.

-

Discard supernatant. Resuspend pellet in 0.2 N HCl overnight at 4°C to extract histones.

-

-

Western Blotting:

-

Neutralize acid extracts with NaOH.

-

Run SDS-PAGE (15% gel for histones).

-

Transfer to PVDF membrane (0.2 µm pore size).

-

Primary Antibodies: Anti-H3K9me3 (1:1000), Anti-Total H3 (1:2000, Loading Control).

-

-

Data Analysis:

-

Normalize H3K9me3 signal to Total H3.

-

Expected Result: A dose-dependent increase in H3K9me3 levels compared to control, indicating KDM4 inhibition.

-

Hypoxia Mimicry Assay (HIF-1 Stabilization)

This protocol tests if PFCA inhibits PHDs, leading to HIF-1

Procedure:

-

Treatment: Treat cells with PFCA (50-100 µM) for 4 to 8 hours (HIF stabilization is rapid).

-

Lysis: Lyse cells in RIPA buffer supplemented with Protease Inhibitors and 1 mM Deferoxamine (to prevent post-lysis degradation of HIF).

-

Western Blot:

-

Run SDS-PAGE (8% gel).

-

Primary Antibody: Anti-HIF-1

(1:1000). -

Loading Control: Anti-

-Actin.

-

-

Validation: Perform qPCR for HIF target genes (VEGF, GLUT1) to confirm transcriptional activity.

Data Interpretation & Troubleshooting

Expected Results Table

| Assay | Readout | Expected Outcome with PFCA | Interpretation |

| Viability (MTT) | Absorbance (570nm) | Decreased at >100 µM | Cytotoxicity or metabolic collapse. |

| Epigenetics | H3K9me3 / H3K4me3 | Increased | Inhibition of KDM4/KDM5 demethylases. |

| Hypoxia | HIF-1 | Detected (in normoxia) | Inhibition of PHD enzymes (Hypoxia mimicry). |

| Metabolism | Lactate Production | Increased | Shift to glycolysis (Warburg effect). |

Troubleshooting Guide

-

No Histone Methylation Change:

-

Cause: Poor cell permeability.

-

Solution: Use the methyl ester prodrug form if available, or increase incubation time to 48h. Ensure serum concentration is not chelating the compound (try 1% FBS).

-

-

High Cytotoxicity:

-

Cause: Off-target metal chelation (e.g., sequestering iron from essential metabolic enzymes).

-

Solution: Supplement media with 10-20 µM

to verify if toxicity is iron-dependent.

-

References

-

KDM Inhibitor Design: Westaway, S. M., et al. (2016).[2][3] "Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives."[4] Journal of Medicinal Chemistry, 59(4), 1357–1369. Link

-

Mechanism of 2OG Mimics: Rose, N. R., et al. (2011). "Plant growth regulators as inhibitors of human histone lysine demethylases." Journal of Medicinal Chemistry, 54(13), 4796–4803. Link

-

Furan-Carboxylic Acid Scaffold: Negri, M., et al. (2021). "Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate."[5] Molbank, 2021(2), M1223. Link

-

General Protocol for Histone Extraction: Shechter, D., et al. (2007). "Extraction, purification and analysis of histones." Nature Protocols, 2, 1445–1457. Link

-

HIF-1alpha Stabilization: Schofield, C. J., & Ratcliffe, P. J. (2004). "Oxygen sensing by HIF hydroxylases." Nature Reviews Molecular Cell Biology, 5, 343–354. Link

Sources

- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]

Introduction: The Purification Bottleneck in Bio-Based Furans

2,5-Furandicarboxylic acid (FDCA) is the definitive bio-based precursor for Polyethylene Furanoate (PEF), a polymer with superior barrier properties to PET. However, the transition from fermentation broth or catalytic oxidation reactor to polymer-grade monomer is plagued by a specific "impurity trap."

Unlike petrochemical terephthalic acid, furan-based acids are prone to the formation of humins (colored, amorphous, polymeric byproducts) and 5-formyl-2-furancarboxylic acid (FFCA) , a mono-functional chain terminator that halts polymerization.

This Application Note details three field-proven crystallization protocols designed to break this trap. We move beyond simple "crash precipitation" to controlled crystallization architectures that decouple impurity rejection from yield.

Solubility Landscape & Solvent Selection

Understanding the solubility profile of FDCA is the prerequisite for protocol design. FDCA exhibits a steep solubility curve in water (hydrothermal) and high solubility in dipolar aprotic solvents, but is nearly insoluble in standard organic solvents (ethanol, acetone).

Table 1: Solubility Data for FDCA (Approximate values)

| Solvent System | Temperature | Solubility (wt%) | Application Suitability |

| Water (pH < 3) | 25°C | < 0.1% | Anti-solvent for pH shift. |

| Water (pH > 7) | 25°C | > 20% (as salt) | Feedstock for reactive crystallization. |

| Water (Pressurized) | 130°C - 160°C | 3.0% - 10.0% | Polishing (Hydrothermal Recrystallization). |

| DMSO | 25°C | ~30% | Lab-scale high-purity recovery. Hard to dry. |

| Acetic Acid | 100°C (Reflux) | ~1.5% | Impurity rejection (rejects humins well). |

| DMSO/Water (80:20) | 25°C | ~23% | Co-solvent optimization. |

Decision Logic for Solvent Selection

The following decision tree guides the selection of the crystallization vector based on the impurity profile of the crude feedstock.

Figure 1: Strategic selection of crystallization method based on crude feedstock characteristics.

Protocol A: Reactive pH-Shift Crystallization (Double-Jet)

Application: Primary recovery from fermentation broth or catalytic oxidation (e.g., HMF oxidation).

Mechanism: Protonation of disodium furan-2,5-dicarboxylate (

The "Double-Jet" Advantage:

Standard acidification (dumping acid into the salt solution) creates local zones of extreme supersaturation (

Step-by-Step Protocol:

-

Preparation of Feed:

-

Dissolve crude FDCA in 1M NaOH to reach pH 9-10.

-

Filtration: Pass through a 0.45 µm membrane and an activated carbon bed to remove insoluble humins and colloidal color bodies.

-

Result: Clear, amber solution of

.

-

-

The Heel:

-

Simultaneous Dosing (Double-Jet):

-

Stream 1:

solution. -

Stream 2: 3M

. -

Control: Dose Stream 1 at a fixed rate. Modulate Stream 2 rate dynamically to maintain pH at 2.0 ± 0.1 throughout the process.

-

Why: This ensures FDCA molecules are generated only as fast as they can grow onto existing crystals, preventing fines and inclusions.

-

-

Digestion:

-

Once dosing is complete, hold agitation for 60 minutes.

-

Optional: Cycle temperature between 20°C and 30°C (Ostwald Ripening) to remove fines.

-

-

Harvest:

Protocol B: Hydrothermal Cooling Crystallization (Polishing)

Application: Upgrading 95% pure FDCA to >99.9% Polymer Grade. Mechanism: Exploiting the exponential solubility increase of FDCA in water above 100°C.

Scientific Rationale: At 130°C+ in water, FDCA dissolves, but humins remain insoluble or aggregated. Upon controlled cooling, FDCA crystallizes in a dense, purified lattice, rejecting the FFCA (which is more soluble in the mother liquor) and humins.

Step-by-Step Protocol:

-

Slurry Preparation:

-

Mix Crude FDCA (from Protocol A) in deionized water at a concentration of 8-10 wt%.

-

Load into a pressure reactor (e.g., Parr reactor or autoclave) rated for 20 bar.

-

-

Dissolution:

-

Heat to 140°C - 150°C . Pressure will rise to ~4-5 bar (steam pressure).

-

Hold for 15 minutes. Ensure complete dissolution (solution should be clear, though likely yellow/brown).

-

-

Controlled Cooling Ramp:

-

Critical Step: Cool at a rate of 0.5°C/min from 150°C to 80°C.

-

Reasoning: Slow cooling prevents "crash out" and promotes the growth of large, blocky crystals (triclinic/monoclinic habit) which filter easily.

-

From 80°C to 25°C, cooling rate can increase to 1.0°C/min.

-

-

Separation:

-

Filter immediately at 25°C.

-

Wash: Wash with hot water (60°C). FFCA is moderately soluble in hot water and will be washed away, while FDCA remains crystalline.

-

Protocol C: Non-Aqueous Solvent Crystallization (DMSO)

Application: Lab-scale purification for analytical standards or when water is detrimental.

-

Dissolution: Dissolve crude FDCA in DMSO at 80°C (Solubility ~50 wt%).

-

Filtration: Hot filtration to remove inorganic salts (insoluble in DMSO).

-

Anti-Solvent Addition:

-

Slowly add Water or Methanol to the DMSO solution.

-

Ratio: 1:1 v/v.[4]

-

FDCA will precipitate as white needles.

-

-

Warning: DMSO is difficult to remove from the crystal lattice. Extended vacuum drying at >100°C is required.

Process Workflow & Impurity Fate

The following diagram illustrates the fate of impurities (FFCA, Humins, Salts) through the recommended "Hybrid" workflow (Protocol A followed by Protocol B).

Figure 2: Integrated workflow for removing specific impurity classes.

References

-

ACS Sustainable Chemistry & Engineering. "Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems." (2024).[7][8] Provides solubility curves for DMSO, Water, and binary mixtures.Link

-

Google Patents (WO2014209112A1). "Process for the preparation of 2,5-furandicarboxylic acid." Describes the pH-shift and salt handling protocols.Link

-

BenchChem. "Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers." Overview of purification logic and impurity types.Link

-

Google Patents (EP3476840A1). "Method for purifying crude 2,5-furandicarboxylic acid by crystallization." Details solvent selection (DMSO/DMAC) and cooling rates.Link

-

Chemical Engineering Journal. "Purification of FDCA from reaction solution via pH shift and extraction." Validation of yield and purity metrics.Link

Sources

- 1. WO2014209112A1 - Process for the preparation of 2,5-furandicarboxylic acid - Google Patents [patents.google.com]

- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. data.epo.org [data.epo.org]

- 5. US9938547B2 - Process for the preparation of 2,5-furandicarboxylic acid - Google Patents [patents.google.com]

- 6. chemwhat.com [chemwhat.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

improving the reaction yield of 5-(Pyridin-4-yl)furan-2-carboxylic acid synthesis

Ticket ID: #PYR-FUR-005-OPT Subject: Optimization of Reaction Yield & Purification Protocols Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Matrix: Why is your yield low?

Before altering your protocol, identify the failure mode using this symptom-based matrix.

| Symptom | Probable Root Cause | Verification |

| Starting material (Halide) remains unreacted. | Catalyst Deactivation (Poisoning). | The reaction solution stays clear or turns black (Pd black precipitation) prematurely. Pyridine nitrogen is coordinating to Pd.[1] |

| Halide is consumed, but minimal product forms. | Protodeboronation of the Pyridyl Boronate. | LCMS shows large amounts of Pyridine (m/z ~79) or Pyridine-N-oxide. The C-B bond cleaved before coupling.[2] |

| Product forms but is lost during workup. | Zwitterionic Solubility Trap. | The product is amphoteric. It dissolves in water at high pH (carboxylate) and low pH (pyridinium), leading to loss in aqueous layers. |

| Black tar/polymerization. | Furan Decomposition. | Furans are acid-sensitive. Prolonged heating in acidic media or high temperatures (>110°C) causes ring opening. |

Critical Reaction Parameters (The "Why")

A. The Boron Source: Stability is Key

Issue: 4-Pyridylboronic acid is notoriously unstable. It undergoes rapid protodeboronation in aqueous base because the electron-deficient pyridine ring facilitates the hydrolytic cleavage of the C-B bond. Solution: Do NOT use the free boronic acid.

-

Recommendation: Use 4-Pyridylboronic acid pinacol ester . The pinacol ligand provides steric bulk and reduces the rate of hydrolysis, allowing the transmetalation (coupling) to compete effectively against decomposition.

B. The Catalyst: Overcoming Poisoning

Issue: The nitrogen atom on the pyridine ring is a strong Lewis base.[1] It binds competitively to the Palladium center, displacing the phosphine ligands and shutting down the catalytic cycle (Catalyst Poisoning). Solution: Use chelating ligands or bulky phosphines.

-

Standard Pd(PPh3)4: Poor choice. PPh3 is labile and easily displaced by pyridine.

-

Recommendation: Pd(dppf)Cl2·DCM or Pd(dtbpf)Cl2 . The bidentate ferrocenyl ligand (dppf) binds tightly to Pd, preventing the pyridine nitrogen from displacing it. Alternatively, XPhos Pd G2 provides steric bulk that blocks nitrogen coordination.

C. The Base: Controlling pH

Issue: Strong bases (NaOH, KOH) accelerate protodeboronation. Solution: Use a mild, anhydrous, or buffered base.

-

Recommendation: Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) . These provide sufficient basicity for the Suzuki mechanism but maintain a lower effective pH than hydroxide bases, protecting the furan and boron species.

The "Golden Batch" Protocol

Designed for 1.0 mmol scale. Scale up linearly.

Reaction Scheme

Reactants: 5-Bromo-2-furoic acid ester (ethyl or methyl) + 4-Pyridylboronic acid pinacol ester. Note: We couple the ester first, then hydrolyze. Direct coupling of the carboxylic acid is possible but often suffers from lower solubility and catalyst inhibition.

Step-by-Step Methodology

-

Preparation:

-

To a microwave vial or pressure tube, add:

-

Ethyl 5-bromofuran-2-carboxylate: 1.0 equiv (219 mg)

-

4-Pyridylboronic acid pinacol ester: 1.2 equiv (246 mg)

-

Pd(dppf)Cl2·DCM : 0.05 equiv (41 mg)

-

K3PO4 (tribasic) : 3.0 equiv (636 mg)

-

-

Crucial: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen kills the active catalyst.

-

-

Solvent Addition:

-

Add degassed 1,4-Dioxane/Water (4:1 ratio) : 10 mL total.

-

Why Water? Water is required to dissolve the inorganic base and activate the boron species, but too much accelerates deboronation. 4:1 is the sweet spot.

-

-

Reaction:

-

Heat to 90°C for 4–12 hours.

-

Monitor: Check LCMS at 2 hours. If the bromide is consumed, stop heating to prevent furan decomposition.

-

-

Hydrolysis (In-situ):

-

Once coupling is complete, add LiOH (2M aq, 3 equiv) directly to the reaction mixture.

-

Stir at 50°C for 1 hour. This converts the ester to the target acid.

-

Workup & Purification: The Zwitterion Trap

This is where 50% of yields are lost. The product, 5-(pyridin-4-yl)furan-2-carboxylic acid, contains a basic nitrogen (pyridine) and an acidic proton (carboxylic acid).

The Isoelectric Point (pI) Strategy

You cannot simply extract this with ethyl acetate from water.

-

At pH 1-2: It is cationic (Pyridinium salt)

Water Soluble. -

At pH 10-12: It is anionic (Carboxylate salt)

Water Soluble. -

At pH 4-5 (Isoelectric Point): It is neutral (Zwitterion)

Precipitates .

Workup Protocol

-

Filter: Filter the reaction mixture through Celite to remove Palladium black. Wash with water.[3]

-

Wash: Extract the alkaline aqueous filtrate (pH ~12) with Ethyl Acetate (2x) to remove impurities (ligands, deboronated pyridine). Discard the organic layer. The product is in the water.

-

Precipitate:

-

Cool the aqueous layer to 0°C.

-

Slowly add 1M HCl dropwise while monitoring pH.

-

Target pH: 4.0 – 4.5 .

-

A solid should precipitate.

-

-

Isolation: Filter the solid. Wash with a small amount of cold water, then cold acetone. Dry under vacuum.

Visualizing the Logic

Diagram 1: Reaction Failure Modes & Solutions

This diagram maps the competing pathways in the reaction vessel.

Caption: Figure 1. Competing kinetic pathways. Successful synthesis requires blocking the red failure modes using specific ligands and boron esters.

Diagram 2: Purification Decision Tree

Follow this logic to isolate the zwitterionic product.

Caption: Figure 2. Workup strategy for amphoteric molecules. The target window is pH 4.0–4.5.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation? A: Yes, and it is recommended. Microwave heating (110°C for 30 mins) minimizes the time the furan ring is exposed to heat, reducing polymerization side-products.

Q: My product is water-soluble even at pH 4. How do I recover it? A: If the concentration is too low, the zwitterion may not precipitate.

-

Evaporate the water completely to dryness (you will have product + inorganic salts).

-

Triturate the solid residue with hot Methanol . The organic product will dissolve; the inorganic salts (KCl/NaCl) will not.

-

Filter and evaporate the Methanol.

Q: Why not use the carboxylic acid starting material directly? A: 5-bromo-2-furoic acid can decarboxylate under Suzuki conditions (loss of CO2). Using the ester protects the carboxylate group and generally improves solubility in the organic solvent (Dioxane), leading to faster reaction rates.

References

-

Organic Chemistry Portal. Suzuki Coupling - Mechanism and Conditions. Retrieved from [Link]

-

Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. University of Edinburgh. Retrieved from [Link]

-

National Institutes of Health (PMC). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives.[4] (Demonstrates Suzuki coupling of 4-pyridyl systems). Retrieved from [Link]

Sources

Technical Support Center: Addressing Solubility Challenges of 5-(Pyridin-4-yl)furan-2-carboxylic Acid

Welcome to the technical support center for 5-(Pyridin-4-yl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this amphoteric molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Understanding the Molecule: Physicochemical Properties

5-(Pyridin-4-yl)furan-2-carboxylic acid possesses both a weakly acidic carboxylic acid group and a weakly basic pyridine ring. This amphoteric nature is the primary determinant of its pH-dependent solubility. While specific experimental data for this molecule is not widely available, we can estimate its key physicochemical properties based on its structural components.

| Property | Estimated Value | Rationale |

| pKa (acidic) | ~3-4 | The pKa of furan-2-carboxylic acid is approximately 3.12. The electron-withdrawing effect of the pyridine ring is expected to have a minor influence on this value.[1] |

| pKa (basic) | ~4-5 | The pKa of pyridine is 5.25. The furan-2-carboxylic acid substituent will have an electron-withdrawing effect, slightly decreasing the basicity of the pyridine nitrogen. |

| LogP | ~1.5-2.5 | This estimated value suggests a moderate lipophilicity, which can contribute to poor aqueous solubility at the isoelectric point.[2] |

| Solubility Profile | U-shaped | As an amphoteric compound, it is expected to have its lowest solubility at its isoelectric point (pI) and increased solubility at both acidic and basic pH values. |

Frequently Asked Questions (FAQs)

Q1: Why is my 5-(Pyridin-4-yl)furan-2-carboxylic acid not dissolving in water?

A1: 5-(Pyridin-4-yl)furan-2-carboxylic acid is an amphoteric molecule with its lowest solubility at its isoelectric point (pI), which is the pH at which the net charge of the molecule is zero. In neutral water (pH ~7), the compound may be close to its pI, leading to poor solubility. Adjusting the pH of the solution away from the pI will significantly increase its solubility.

Q2: At what pH should I expect the highest solubility?

A2: You should expect higher solubility at pH values below the acidic pKa (approximately pH < 2) and above the basic pKa (approximately pH > 6). At low pH, the pyridine nitrogen will be protonated, forming a more soluble cationic species. At high pH, the carboxylic acid group will be deprotonated, forming a more soluble anionic species.

Q3: Can I use organic solvents to dissolve the compound?

A3: Yes, polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol are likely to be effective at dissolving 5-(Pyridin-4-yl)furan-2-carboxylic acid. However, for many biological and pharmaceutical applications, the use of organic solvents is restricted. Co-solvent systems, where a water-miscible organic solvent is mixed with an aqueous buffer, can be a viable alternative.

Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A4: This is a common issue known as "precipitation upon dilution." Your compound is highly soluble in the DMSO stock, but when diluted into an aqueous buffer, the final concentration of DMSO may not be sufficient to maintain solubility, especially if the pH of the buffer is near the compound's pI. Strategies to overcome this include adjusting the pH of the aqueous buffer, using a higher percentage of co-solvent in the final solution, or employing other solubility enhancement techniques like cyclodextrin complexation.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility in Neutral Buffers (e.g., PBS pH 7.4)

Root Cause: At neutral pH, 5-(Pyridin-4-yl)furan-2-carboxylic acid exists predominantly in its zwitterionic or neutral form, which has limited aqueous solubility due to intermolecular interactions and crystal lattice energy.

Solutions:

-

pH Adjustment: This is the most direct approach to increase the solubility of ionizable compounds.[3][4]

-

Salt Formation: Converting the carboxylic acid or the pyridine moiety into a salt can significantly improve solubility and dissolution rates.[5][6][7]

-

Co-solvents: The addition of a water-miscible organic solvent can increase solubility by reducing the polarity of the aqueous medium.[8][9][10]

Experimental Protocol 1: pH Adjustment for Solubility Enhancement

Objective: To determine the optimal pH for solubilizing 5-(Pyridin-4-yl)furan-2-carboxylic acid in an aqueous buffer.

Materials:

-

5-(Pyridin-4-yl)furan-2-carboxylic acid

-

Deionized water

-

0.1 M HCl and 0.1 M NaOH

-

pH meter

-

Stir plate and stir bar

-

Microcentrifuge

Procedure:

-

Prepare a slurry of the compound in deionized water (e.g., 1 mg/mL).

-

Slowly add 0.1 M HCl dropwise while monitoring the pH. Observe for dissolution as the pH decreases.

-

In a separate experiment, slowly add 0.1 M NaOH dropwise to a fresh slurry while monitoring the pH. Observe for dissolution as the pH increases.

-

Once the compound is fully dissolved at a low or high pH, you can adjust the pH back towards neutral if needed, but be aware that it may precipitate if you get too close to the pI.

-

For quantitative analysis, prepare saturated solutions at various pH values, equilibrate for 24 hours, centrifuge to pellet undissolved solid, and measure the concentration of the supernatant.

Expected Outcome: A U-shaped pH-solubility profile, with the lowest solubility around the isoelectric point.

Caption: Workflow for preparing and evaluating an amorphous solid dispersion.

Experimental Protocol 3: Cyclodextrin Complexation

Objective: To prepare an inclusion complex of 5-(Pyridin-4-yl)furan-2-carboxylic acid with a cyclodextrin to enhance its aqueous solubility.

Materials:

-

5-(Pyridin-4-yl)furan-2-carboxylic acid

-

A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)

-

Deionized water

-

Stir plate and stir bar

-

Freeze-dryer (lyophilizer)

Procedure:

-

Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in water).

-

Add an excess amount of the compound to the cyclodextrin solution.

-

Stir the mixture at room temperature for 24-72 hours to allow for complex formation and equilibration.

-

Filter the suspension to remove the undissolved compound.

-

Freeze-dry the resulting clear solution to obtain a solid powder of the inclusion complex.

-

Characterize the complex using techniques like NMR, DSC, and FT-IR to confirm inclusion.

-

Determine the solubility of the complex in water and compare it to the intrinsic solubility of the compound.

Expected Outcome: A solid inclusion complex with significantly higher aqueous solubility compared to the free compound.

Caption: Steps for preparing a cyclodextrin inclusion complex.

References

-

Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. Retrieved from [Link]

-

Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Formulations. Patsnap Eureka. Retrieved from [Link]

- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

- Patil, S. P., & Pande, V. V. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.

-

PEXACY International Journal of Pharmaceutical Science. (2025). ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. PEXACY International Journal of Pharmaceutical Science. Retrieved from [Link]

-

Pharmaceutical Outsourcing. (2013). Cocrystals Can Improve API Properties, But Will the Recent FDA Guidance Slow Adoption of This Technology? Pharmaceutical Outsourcing. Retrieved from [Link]

-

MDPI. (2018). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. MDPI. Retrieved from [Link]

-

Eurekaselect. (2025). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Eurekaselect. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. PMC. Retrieved from [Link]

-

Drug Development & Delivery. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Drug Development & Delivery. Retrieved from [Link]

-

Ascendia Pharmaceuticals. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceuticals. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Wikipedia. (n.d.). Cosolvent. Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed. Retrieved from [Link]

-

European Pharmaceutical Review. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. European Pharmaceutical Review. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Retrieved from [Link]

-

StudySmarter. (2024). Cyclodextrin Complexes: Host & Drug Delivery. StudySmarter. Retrieved from [Link]

-

MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]

-

ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link]

-